5-(4-Nitrophenyl)thiophene-2-carboxylic acid
Description
5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a nitro-substituted thiophene derivative characterized by a carboxylic acid group at position 2 and a 4-nitrophenyl substituent at position 5 of the thiophene ring. This compound belongs to a class of heterocyclic molecules widely studied for their electronic properties and biological activities, including antibacterial and antitubercular applications. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the carboxylic acid moiety provides hydrogen-bonding capabilities critical for crystallinity and target binding .
Properties
IUPAC Name |
5-(4-nitrophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLUSGVTGAPFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356634 | |
| Record name | 5-(4-Nitrophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80387-79-7 | |
| Record name | 5-(4-Nitrophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Nitrophenyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid typically involves the nitration of thiophene derivatives followed by carboxylation. One common method includes the following steps:
Nitration: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acid catalysts.
Coupling: Boronic acids, palladium catalysts, base.
Major Products Formed
Reduction: 5-(4-Aminophenyl)thiophene-2-carboxylic acid.
Esterification: Esters of this compound.
Coupling: Biaryl derivatives.
Scientific Research Applications
Materials Science
Conductive Polymers and Organic Semiconductors
5-(4-Nitrophenyl)thiophene-2-carboxylic acid is utilized in the synthesis of conductive polymers and organic semiconductors due to its electron-rich thiophene ring. The delocalization of electrons within the thiophene structure enhances its conductivity, making it suitable for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Dyes and Pigments
Researchers have also explored the compound's potential in creating novel dyes and pigments. Its ability to interact with various substrates allows for the development of colorants with unique properties, which can be applied in textiles and coatings .
Pharmaceuticals
Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that lead to the development of new pharmaceutical agents. For instance, derivatives of this compound have been evaluated for their antitubercular activity by targeting the MbtI enzyme in Mycobacterium tuberculosis .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .
Analytical Chemistry
Chromatographic Analysis
In analytical chemistry, this compound is employed as a standard in chromatographic methods. Its distinct spectral characteristics facilitate accurate quantification and identification of compounds in complex mixtures.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid depends on its application. In materials science, its conductive properties are due to the delocalization of electrons in the thiophene ring. In pharmaceuticals, the nitrophenyl group may interact with biological targets through hydrogen bonding and π-π interactions, affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Key Observations :
- The furan derivative demonstrated antitubercular activity via MbtI inhibition, while thiophene carboxamides showed antibacterial effects .
- Substituent Effects : The nitro group at C5 (vs. C4 in chloro-nitro analogs) enhances electron-withdrawing properties, stabilizing negative charges in biological environments. Methyl ester derivatives (e.g., ) improve solubility but eliminate hydrogen-bonding capacity compared to free carboxylic acids.
- Crystallinity: 5-(4-Nitrophenyl)furan-2-carboxylic acid resisted crystallization due to poor solubility, but unexpected crystal formation revealed intermolecular hydrogen bonds involving -NO₂ and -COOH groups . Similar challenges may apply to thiophene analogs, though direct evidence is lacking.
Insights :
- Carboxamide derivatives (e.g., Compound 7 and 12) utilize HATU-activated couplings, achieving moderate yields (42–60%) .
- The discontinued status of this compound may reflect lower yields or purification challenges compared to furan analogs.
Physicochemical Properties
Notes:
- The higher logP of thiophene vs. furan analogs suggests better membrane permeability but may compromise aqueous solubility.
- Crystallinity issues in furan derivatives highlight the importance of substituent choice for structural studies .
Biological Activity
5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antiviral properties, supported by recent research findings and case studies.
This compound is characterized by the following structural formula:
This compound contains a thiophene ring substituted with a nitrophenyl group and a carboxylic acid moiety, which are crucial for its biological activities.
Antibacterial Activity
Research indicates that derivatives of thiophene-2-carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL for some thiophene derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiophene Derivative A | E. coli | 40 |
| Thiophene Derivative B | S. aureus | 50 |
| This compound | P. aeruginosa | TBD |
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. Notably, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of approximately 7 µM against breast cancer cells (MCF-7) .
Case Study: MCF-7 Cell Line
In a recent study, treatment with this compound resulted in:
- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
Thiophene derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, one study found that a related thiophene derivative reduced TNF-α levels by up to 78% at a concentration of 10 µg/mL .
Antiviral Activity
Recent investigations highlight the antiviral potential of thiophene derivatives against Hepatitis C Virus (HCV). Specifically, compounds similar to this compound have been identified as potent inhibitors of HCV NS5B polymerase, critical for viral replication .
Research Findings
A study indicated that these compounds could effectively reduce HCV subgenomic RNA replication in Huh-7 cells, showcasing their potential as antiviral agents.
Q & A
Q. What are the standard synthetic routes for 5-(4-Nitrophenyl)thiophene-2-carboxylic acid?
The synthesis typically involves two key steps:
- Thiophene Ring Formation : Cyclization of sulfur-containing precursors with dienes or via Gewald reactions to construct the thiophene core .
- Functionalization : Electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling to introduce the 4-nitrophenyl group at the 5-position. For example, nitro groups can be introduced using nitration conditions (e.g., HNO₃/H₂SO₄) after thiophene ring formation .
- Carboxylic Acid Derivatization : Oxidation of methyl esters (e.g., using KMnO₄ or LiOH) to yield the carboxylic acid moiety .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the thiophene ring and nitrophenyl group. For instance, aromatic protons on the nitrophenyl group appear as doublets in the 7.5–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 265.03 for C₁₁H₇NO₄S) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. How is the purity of the compound assessed?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C 49.81%, H 2.66%, N 5.28%, S 12.10%) .
Advanced Research Questions
Q. What role does the 4-nitrophenyl group play in modulating biological activity?
The electron-withdrawing nitro group enhances electrophilicity, improving binding to enzyme active sites. For example:
- Anti-inflammatory Activity : Derivatives of thiophene-2-carboxylic acid with nitrophenyl groups inhibit COX-2 (IC₅₀ ~2.5 µM) by stabilizing interactions with Arg120 and Tyr355 residues .
- Antimicrobial Activity : Nitro groups increase redox activity, generating reactive oxygen species (ROS) in bacterial cells .
Q. How do computational methods aid in optimizing this compound’s bioactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For this compound, a low LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack, aligning with observed Michael addition reactivity .
- Molecular Docking : Simulations with COX-2 (PDB: 1CX2) show hydrogen bonding between the carboxylic acid and Ser530, while the nitrophenyl group occupies a hydrophobic pocket .
Q. How can contradictory bioassay results be resolved?
Discrepancies in IC₅₀ values (e.g., anti-inflammatory activity varying between studies) may arise from:
- Assay Conditions : Differences in solvent (DMSO vs. PBS) or cell lines (RAW 264.7 vs. THP-1) .
- Structural Analogues : Minor modifications (e.g., methyl vs. ethyl esters) alter solubility and bioavailability .
- Purity : Impurities from incomplete nitration (e.g., 3-nitrophenyl byproducts) can skew results. HPLC-MS is critical for verification .
Q. What strategies improve solubility for in vivo studies?
- Prodrug Design : Esterification (e.g., ethyl ester) increases lipophilicity, enhancing membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid .
- Co-crystallization : Co-formers like L-proline improve aqueous solubility via hydrogen-bonded networks .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during nitration?
- Directed Metallation : Using LiTMP (lithium tetramethylpiperidide) to deprotonate the thiophene at the 5-position, followed by electrophilic quenching with NO₂⁺, ensures >90% regioselectivity .
- Protection/Deprotection : Temporarily protecting the carboxylic acid as a methyl ester prevents undesired nitration at the 2-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
